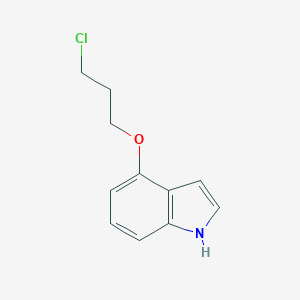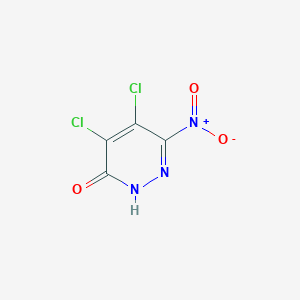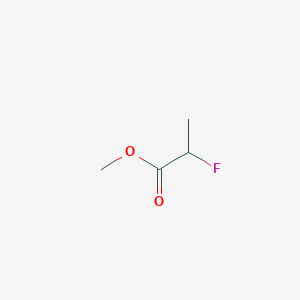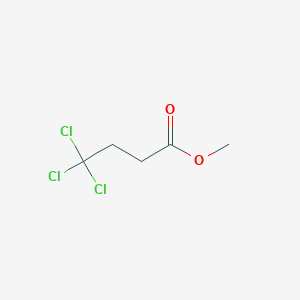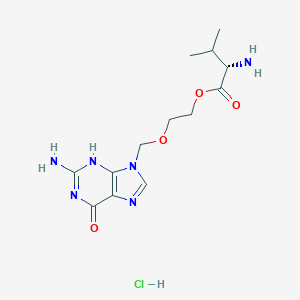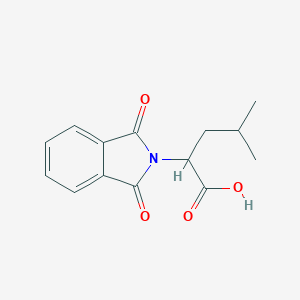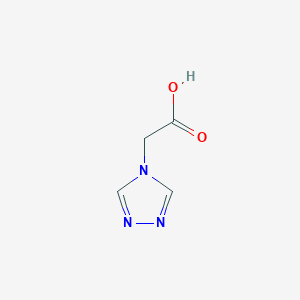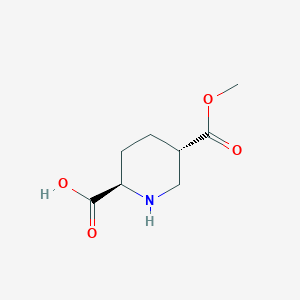
(2R,5S)-5-(Methoxycarbonyl)piperidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,5S)-5-(Methoxycarbonyl)piperidine-2-carboxylic acid is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicinal chemistry. This compound is also known as L-Trans-2,5-Piperidine-dicarboxylic acid, which is a derivative of piperidine.
Mécanisme D'action
The exact mechanism of action of (2R,5S)-5-(Methoxycarbonyl)piperidine-2-carboxylic acid is not fully understood. However, it is believed to act as an agonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and memory formation. This compound has also been shown to modulate the activity of other neurotransmitter systems, including the gamma-aminobutyric acid (GABA) and glutamate systems.
Biochemical and Physiological Effects:
(2R,5S)-5-(Methoxycarbonyl)piperidine-2-carboxylic acid has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to increase the release of neurotransmitters such as dopamine, serotonin, and acetylcholine. It also enhances the activity of antioxidant enzymes, which protect against oxidative stress and neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (2R,5S)-5-(Methoxycarbonyl)piperidine-2-carboxylic acid for lab experiments is its high potency and selectivity. This compound has been found to exhibit a dose-dependent effect on the NMDA receptor, which makes it an ideal tool for studying the role of this receptor in various biological processes. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on (2R,5S)-5-(Methoxycarbonyl)piperidine-2-carboxylic acid. One of the most promising areas of research is the development of new derivatives of this compound with improved pharmacokinetic properties. Another area of research is the investigation of the potential therapeutic applications of this compound in the treatment of various neurological disorders. Finally, there is a need for further studies to elucidate the exact mechanism of action of this compound and its effects on various neurotransmitter systems.
Méthodes De Synthèse
The synthesis method of (2R,5S)-5-(Methoxycarbonyl)piperidine-2-carboxylic acid involves the reaction of L-glutamic acid with piperidine in the presence of a dehydrating agent. This reaction leads to the formation of the intermediate compound, which is further treated with methoxycarbonyl chloride to yield the final product.
Applications De Recherche Scientifique
(2R,5S)-5-(Methoxycarbonyl)piperidine-2-carboxylic acid has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been found to exhibit a wide range of biological activities, including anticonvulsant, analgesic, and anti-inflammatory properties. It has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy.
Propriétés
Numéro CAS |
145012-49-3 |
|---|---|
Nom du produit |
(2R,5S)-5-(Methoxycarbonyl)piperidine-2-carboxylic acid |
Formule moléculaire |
C8H13NO4 |
Poids moléculaire |
187.19 g/mol |
Nom IUPAC |
(2R,5S)-5-methoxycarbonylpiperidine-2-carboxylic acid |
InChI |
InChI=1S/C8H13NO4/c1-13-8(12)5-2-3-6(7(10)11)9-4-5/h5-6,9H,2-4H2,1H3,(H,10,11)/t5-,6+/m0/s1 |
Clé InChI |
ZDAGAXAGFIRGGV-NTSWFWBYSA-N |
SMILES isomérique |
COC(=O)[C@H]1CC[C@@H](NC1)C(=O)O |
SMILES |
COC(=O)C1CCC(NC1)C(=O)O |
SMILES canonique |
COC(=O)C1CCC(NC1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-6-aminohexanamide](/img/structure/B174440.png)

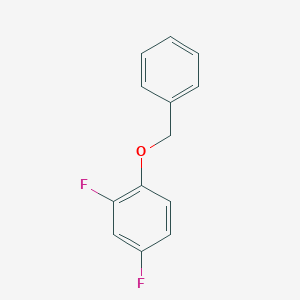
![5-Chloro-7-methylimidazo[1,2-A]pyrimidine](/img/structure/B174447.png)
![3-Bromo-2-methyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B174448.png)

